molecular formula C11H14N4 B8647870 2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile

2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile

Cat. No.: B8647870
M. Wt: 202.26 g/mol
InChI Key: PWQHOWJDGJVFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile is a chemical compound that features a piperazine ring substituted with a pyridine ring and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile typically involves the reaction of 4-(pyridin-4-yl)piperazine with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the acetonitrile carbon, forming the desired product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)aniline: Similar structure but with an ethoxy group.

    N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine ring instead of a pyridine ring.

Uniqueness

2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyridine ring and an acetonitrile group makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-(4-pyridin-4-ylpiperazin-1-yl)acetonitrile

InChI

InChI=1S/C11H14N4/c12-3-6-14-7-9-15(10-8-14)11-1-4-13-5-2-11/h1-2,4-5H,6-10H2

InChI Key

PWQHOWJDGJVFAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#N)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound is synthesized by coupling of 1-Pyridin-4-yl-piperazine and bromoacetonitrile analogously to the preparation of Intermediate 149.2 as a colorless oil; ES-MS: M+=202.2: 1HNMR(DMSO-d6) 8.15 (d, 2H), 6.80 (d, 2H), 3.80 (s, 1H), 3.35 (t, 4H), 2.50 (t, 4H).
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